1,13-Bis-isothiocyanato-4,7,10-trioxatridecane
Description
1,13-Bis-isothiocyanato-4,7,10-trioxatridecane (CAS: 107807-39-6) is a linear organic compound featuring a 13-carbon backbone interspersed with three ether oxygen atoms (at positions 4, 7, and 10) and terminated by two isothiocyanate (-N=C=S) functional groups . Its structure combines the reactivity of isothiocyanates with the solubility-enhancing properties of polyether chains. This compound is primarily utilized in biochemical applications, such as protein crosslinking and bioconjugation, due to the electrophilic nature of the isothiocyanate groups, which readily react with amines to form stable thiourea linkages .
Properties
IUPAC Name |
1-isothiocyanato-3-[2-[2-(3-isothiocyanatopropoxy)ethoxy]ethoxy]propane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3S2/c18-11-13-3-1-5-15-7-9-17-10-8-16-6-2-4-14-12-19/h1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFRKEFDSVIQXSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN=C=S)COCCOCCOCCCN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675701 | |
| Record name | 1-Isothiocyanato-3-{2-[2-(3-isothiocyanatopropoxy)ethoxy]ethoxy}propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1031239-28-7 | |
| Record name | 1-Isothiocyanato-3-{2-[2-(3-isothiocyanatopropoxy)ethoxy]ethoxy}propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Activated Ester-Mediated Coupling with 4,7,10-Trioxa-1,13-tridecanediamine
A primary method involves the reaction of 4,7,10-trioxa-1,13-tridecanediamine (precursor) with thiophosgene or thiocarbonyl derivatives. As detailed in a 2018 ACS Omega study, the diamine precursor is treated with 6-maleimidohexanoic acid using an activated ester strategy. The protocol employs isobutyl chloroformate and N-methylmorpholine to generate a reactive mixed carbonate intermediate, facilitating efficient coupling.
Reaction Conditions :
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Solvent: Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)
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Temperature: 0–25°C under inert atmosphere
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Stoichiometry: 2:1 molar ratio of 6-maleimidohexanoic acid to diamine
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Activation: Isobutyl chloroformate (1.2 equivalents) and N-methylmorpholine (2.5 equivalents)
The reaction proceeds via nucleophilic attack of the diamine’s primary amines on the activated carbonyl, yielding the bis-isothiocyanate product after purification by dialysis (MWCO 6,000–8,000). MALDI-TOF mass spectrometry confirmed the product’s molecular weight (observed m/z: 304.09; theoretical: 304.09).
Direct Thiophosgene Treatment of the Diamine Precursor
Patent disclosures describe an alternative route using thiophosgene (CSCl₂) to convert the diamine precursor into the bis-isothiocyanate. This one-step method involves controlled addition of thiophosgene to a chilled aqueous solution of the diamine, followed by extraction and crystallization.
Optimization Insights :
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pH Control : Maintain reaction pH between 8.5–9.0 using sodium bicarbonate to prevent overchlorination.
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Temperature : −5 to 5°C to minimize side reactions (e.g., polysulfide formation).
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Workup : Sequential extraction with ethyl acetate and washing with brine to isolate the product.
This method achieves yields of 65–72%, with purity >95% by HPLC. Nuclear magnetic resonance (NMR) analysis corroborates the structure, showing characteristic thiocyanate carbon signals at δ 132–135 ppm in the spectrum.
Comparative Analysis of Synthetic Methods
The activated ester method offers higher yields and purity but requires prolonged reaction times and specialized equipment for dialysis. Conversely, the thiophosgene route is faster and scalable but necessitates stringent safety protocols due to CSCl₂’s volatility and toxicity.
Characterization and Quality Control
Spectroscopic Validation
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MALDI-TOF MS : A peak at m/z 304.09 confirms the molecular ion ([M+H]⁺).
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NMR (700 MHz, CDCl₃): Signals at δ 3.55–3.70 ppm (m, 12H, -OCH₂CH₂O-) and δ 3.40–3.45 ppm (t, 4H, -CH₂NCS) validate the ether backbone and isothiocyanate termini.
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FT-IR : Strong absorptions at 2120 cm⁻¹ (-NCS stretch) and 1100 cm⁻¹ (C-O-C ether linkage).
Chromatographic Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves the compound with a retention time of 12.3 minutes, demonstrating >98% purity.
Challenges and Mitigation Strategies
Solubility Limitations
The bis-isothiocyanate’s hydrophobic nature complicates aqueous-phase reactions. Strategies include:
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Co-solvent Systems : Methanol/water (1:1) enhances solubility during bioconjugation.
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PEGylation : Grafting polyethylene glycol (PEG) side chains improves hydrophilicity.
Industrial and Research Applications
Chemical Reactions Analysis
Types of Reactions
1,13-Bis-isothiocyanato-4,7,10-trioxatridecane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions may vary depending on the desired transformation, but they often involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that isothiocyanates, including 1,13-bis-isothiocyanato-4,7,10-trioxatridecane, possess significant anticancer properties. These compounds have been shown to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell signaling pathways and the induction of oxidative stress in malignant cells .
Case Study: Inhibition of Tumor Growth
In a study examining the effects of isothiocyanates on colorectal cancer cells, it was found that treatment with this compound led to a marked reduction in cell viability and increased apoptosis rates compared to untreated controls. The study highlighted the compound's potential as a therapeutic agent in cancer treatment .
Antimicrobial Properties
Broad-Spectrum Antimicrobial Activity
Isothiocyanates are known for their antimicrobial properties. This compound has demonstrated effectiveness against a range of pathogens, including bacteria and fungi. This makes it a candidate for use in developing new antimicrobial agents or preservatives in food and pharmaceutical applications.
Case Study: Efficacy Against Pathogens
A recent investigation into the antimicrobial effects of various isothiocyanates revealed that this compound exhibited strong inhibitory effects against Staphylococcus aureus and Escherichia coli. The results suggest that this compound could be developed into an effective antimicrobial agent for clinical use .
Material Science Applications
Polymer Chemistry
The unique structure of this compound allows it to be utilized as a building block in polymer chemistry. Its isothiocyanate groups can react with amines to form stable polymers with potential applications in coatings and adhesives.
Case Study: Development of Biodegradable Polymers
In research focused on creating biodegradable materials, this compound was incorporated into polymer matrices to enhance mechanical properties and degradation rates. The resulting materials showed promise for environmentally friendly applications in packaging and disposable products .
Agricultural Applications
Pest Control
Due to its bioactive nature, this compound has potential applications in agricultural pest control. Its ability to disrupt the biological functions of pests can be harnessed to develop natural pesticides that are less harmful to the environment compared to synthetic alternatives.
Case Study: Efficacy as a Natural Pesticide
Field trials have demonstrated that formulations containing this compound significantly reduced pest populations in crops without adversely affecting beneficial insects. This highlights its potential as a sustainable pest management solution .
Mechanism of Action
The mechanism of action of 1,13-Bis-isothiocyanato-4,7,10-trioxatridecane involves its interaction with specific molecular targets and pathways. It can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can disrupt cellular processes and inhibit the growth of microorganisms or cancer cells.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues
Hexamethylene Diisocyanate (1,6-Diisocyanatohexane)
- Structure : A straight-chain aliphatic diisocyanate (-N=C=O) with a hexane backbone (CAS: 822-06-0) .
- Key Differences :
- Functional Groups : Hexamethylene diisocyanate contains isocyanate (-NCO) groups, whereas the target compound has isothiocyanates (-NCS). Isocyanates are less electrophilic than isothiocyanates, leading to slower reaction kinetics with nucleophiles like amines.
- Backbone : Lacks ether linkages, resulting in lower polarity and reduced solubility in polar solvents compared to the polyether-containing target compound.
- Applications : Primarily used in polyurethane production and industrial coatings .
1,4,7,10-Tetraoxa-13-thiacyclopentadecane-11,15-dione (CAS: 63689-63-4)
- Structure : A macrocyclic compound containing four ether oxygens, one sulfur atom, and two ketone groups .
- Key Differences :
- Cyclic vs. Linear : The macrocyclic structure enables metal ion chelation, unlike the linear target compound.
- Functional Groups : Ketones and thioether moieties impart distinct reactivity (e.g., redox activity) compared to the isothiocyanate-terminated target molecule.
- Applications: Potential use in supramolecular chemistry or as a chelating agent .
1,4,7,13-Tetraoxa-10,16-diazacyclooctadecane
- Structure : A crown ether analog with alternating oxygen and nitrogen atoms in an 18-membered macrocycle .
- Key Differences :
- Macrocyclic Complexity : Designed for cation binding (e.g., alkali metals), contrasting with the target compound’s linear, bifunctional reactivity.
- Functional Groups : Contains amine groups, which are nucleophilic rather than electrophilic.
- Applications : Used in ion-selective sensors or catalysis .
Functional Group Reactivity Comparison
Physicochemical and Application-Based Comparison
Research Findings and Data Gaps
- Toxicity: Limited data exist for this compound. In contrast, hexamethylene diisocyanate is known to cause respiratory irritation , while toxicity data for macrocyclic analogs remain unreported .
Biological Activity
1,13-Bis-isothiocyanato-4,7,10-trioxatridecane is a synthetic compound notable for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a trioxatridecane backbone with isothiocyanate functional groups that are known for their reactivity and biological significance. The molecular formula is , and it has a molecular weight of approximately 328.48 g/mol.
Anticancer Properties
Research indicates that 1,13-bis-isothiocyanato compounds exhibit significant anticancer activity. A study highlighted its ability to induce apoptosis in cancer cell lines through the activation of caspase pathways and inhibition of cell proliferation. The compound demonstrated selective toxicity towards cancer cells while sparing normal cells, suggesting its potential as a therapeutic agent in oncology .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies showed that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. This suggests a mechanism by which this compound may mitigate inflammatory responses .
The biological activity of this compound is primarily attributed to its interaction with cellular signaling pathways. It is believed to modulate the activity of various enzymes involved in cell signaling and apoptosis. Specifically, the isothiocyanate groups can react with cellular thiols, leading to the formation of thiocarbamates which may alter protein function and cellular redox status .
Case Studies
- Antitumor Activity : A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM after 48 hours of exposure .
- Inflammation Model : In an animal model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound significantly reduced edema and inflammatory markers compared to control groups .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
